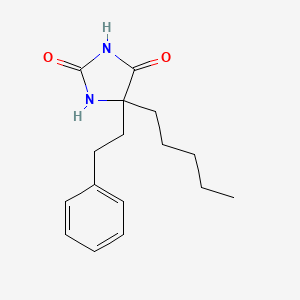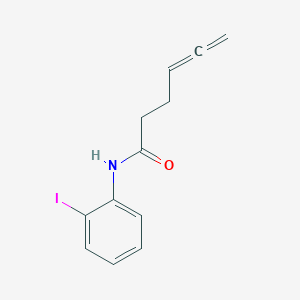![molecular formula C18H14ClNO4 B14192147 {1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid CAS No. 924634-97-9](/img/structure/B14192147.png)
{1-[(Benzyloxy)carbonyl]-5-chloro-1H-indol-3-yl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid is a complex organic compound that features a benzyloxycarbonyl group, a chlorine atom, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the protection of the indole nitrogen with a benzyloxycarbonyl group, followed by chlorination at the 5-position of the indole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: Catalytic hydrogenation can reduce the benzyloxycarbonyl group to a primary amine.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid has several applications in scientific research:
作用機序
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)-5-chloro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other positions of the molecule. The chlorine atom and indole moiety contribute to the compound’s reactivity and potential biological activity .
類似化合物との比較
Similar Compounds
2-(1-((Benzyloxy)carbonyl)-1H-indol-3-yl)acetic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
5-chloro-1H-indole-3-acetic acid: Lacks the benzyloxycarbonyl group, which may influence its stability and reactivity.
特性
CAS番号 |
924634-97-9 |
|---|---|
分子式 |
C18H14ClNO4 |
分子量 |
343.8 g/mol |
IUPAC名 |
2-(5-chloro-1-phenylmethoxycarbonylindol-3-yl)acetic acid |
InChI |
InChI=1S/C18H14ClNO4/c19-14-6-7-16-15(9-14)13(8-17(21)22)10-20(16)18(23)24-11-12-4-2-1-3-5-12/h1-7,9-10H,8,11H2,(H,21,22) |
InChIキー |
OPGGEGQBNGTQSE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)N2C=C(C3=C2C=CC(=C3)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


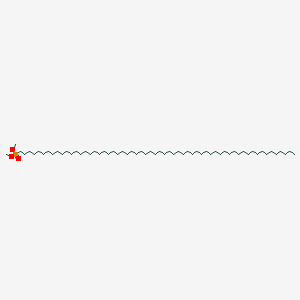
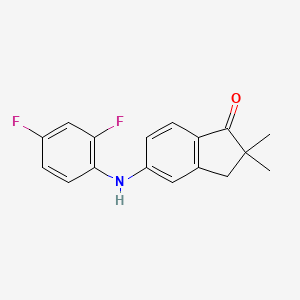
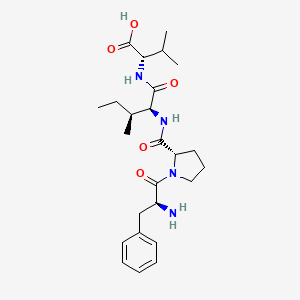
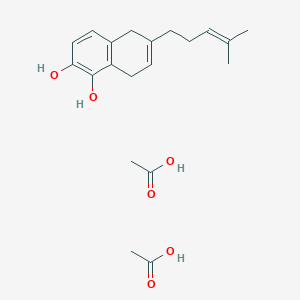
![(5R)-5-[(4-Chlorothieno[3,2-d]pyrimidin-6-yl)ethynyl]pyrrolidin-2-one](/img/structure/B14192096.png)
![Propanedioic acid, [(1R)-1-(4-chlorophenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14192098.png)
![N-(4-chlorobenzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14192100.png)
![2-Amino-6-(3-ethoxy-4-fluorophenyl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B14192104.png)
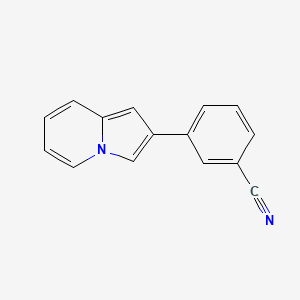
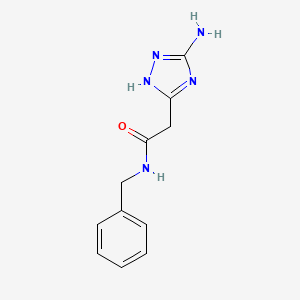
![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
![Dimethyl {[(1E)-N-acetylethanimidoyl]oxy}propanedioate](/img/structure/B14192131.png)
